3-(3,5-Difluorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(3,5-Difluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to an oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3,5-difluoroaniline as a starting material, which is then subjected to various chemical reactions to introduce the oxopropanoic acid group . The reaction conditions often include the use of catalysts and specific reagents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 3-(3,5-Difluorophenyl)-2-oxopropanoic acid may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically optimized to achieve the desired product with high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(3,5-Difluorophenyl)-2-oxopropanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3,5-Difluorophenyl)-2-oxopropanoic acid exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxopropanoic acid moiety can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3,5-Difluorophenyl)-2-oxopropanoic acid include:
- 3-(3,5-Difluorophenyl)propionic acid
- 3,5-Difluorophenylacetic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the difluorophenyl group and the oxopropanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H6F2O3 |
---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
3-(3,5-difluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6F2O3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
InChI Key |
ABQNNXIBZSKYFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(=O)C(=O)O |
Origin of Product |
United States |
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